(2,4-Difluoro-3-pyridyl)methanamine
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Overview
Description
(2,4-Difluoro-3-pyridyl)methanamine is a fluorinated pyridine derivative with the chemical formula C6H6F2N2. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of fluorine atoms in the pyridine ring enhances its chemical reactivity and stability, making it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluoro-3-pyridyl)methanamine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction of pentafluoropyridine with appropriate nucleophiles. For example, the reaction of pentafluoropyridine with sodium azide can yield 3,5-difluoro-2,4,6-triazidopyridine, which can be further reduced to obtain this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized fluorinating agents. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(2,4-Difluoro-3-pyridyl)methanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium fluoride, and other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Scientific Research Applications
(2,4-Difluoro-3-pyridyl)methanamine has several scientific research applications:
Biology: Investigated for its potential as a fluorescent probe in biological imaging and sensing applications.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2,4-Difluoro-3-pyridyl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins and enzymes, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(2-Fluoro-3-pyridyl)methanamine: A similar compound with one fluorine atom, used in similar applications but with different reactivity and properties.
(2,4-Difluoro-3-pyridyl)methanol: Another derivative with a hydroxyl group instead of an amine, used in different synthetic routes and applications.
Uniqueness
(2,4-Difluoro-3-pyridyl)methanamine is unique due to the presence of two fluorine atoms, which significantly alter its chemical reactivity and stability compared to its mono-fluorinated or non-fluorinated counterparts. This makes it a valuable compound for specific applications where enhanced reactivity and stability are desired.
Properties
Molecular Formula |
C6H6F2N2 |
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Molecular Weight |
144.12 g/mol |
IUPAC Name |
(2,4-difluoropyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H6F2N2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H,3,9H2 |
InChI Key |
RYOXOBGWYZZBCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1F)CN)F |
Origin of Product |
United States |
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